molecular formula C9H5N3O2 B1506241 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1019021-71-6

6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B1506241
CAS No.: 1019021-71-6
M. Wt: 187.15 g/mol
InChI Key: KJJRPCOIOHRNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by its cyano group (-CN) and carboxylic acid group (-COOH) attached to an imidazo[1,2-A]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common method is the cyclization of a suitable pyridine derivative with cyano and carboxylic acid functionalities under controlled conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-A]pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxamide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Formation of cyanoimidazo[1,2-A]pyridine-3-carboxamide.

  • Reduction: Production of cyanoimidazo[1,2-A]pyridine-3-ol or aldehyde derivatives.

  • Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it suitable for designing molecules that can interact with biological targets.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry: The compound's unique properties also make it useful in industrial applications, such as in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary based on the derivative and the context in which it is used.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid

  • 6-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid

  • 6-Methylimidazo[1,2-A]pyridine-3-carboxylic acid

Uniqueness: 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid stands out due to its cyano group, which imparts distinct chemical reactivity compared to other halogenated or alkylated analogs. This cyano group enhances its potential for further functionalization and application in various fields.

Properties

IUPAC Name

6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-6-1-2-8-11-4-7(9(13)14)12(8)5-6/h1-2,4-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJRPCOIOHRNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717207
Record name 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019021-71-6
Record name 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Reactant of Route 6
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.